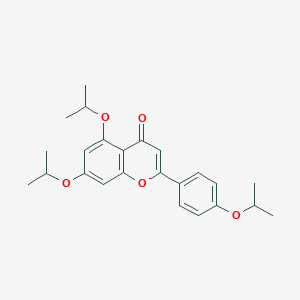![molecular formula C22H28N2S2 B300348 3,3'-bis{1-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}](/img/structure/B300348.png)
3,3'-bis{1-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Bi[1-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine] is a complex organic compound with the molecular formula C22H28N2S2 and a molecular weight of 384.6 g/mol. This compound is part of a class of heterocyclic compounds that contain sulfur and nitrogen atoms within their ring structures.
Méthodes De Préparation
The synthesis of 3,3’-Bi[1-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine] typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine . This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and purity . The reaction conditions are generally mild, and the process is metal-free, making it environmentally friendly .
Analyse Des Réactions Chimiques
3,3’-Bi[1-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine] undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
3,3’-Bi[1-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine] has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anti-psychotic, and anti-cancer activities.
Material Science: The compound is explored for its use in creating new materials with unique properties, such as enhanced conductivity or stability.
Biological Research: It is used in studies related to enzyme inhibition and receptor modulation.
Mécanisme D'action
The mechanism of action of 3,3’-Bi[1-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine] involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .
Comparaison Avec Des Composés Similaires
3,3’-Bi[1-(methylthio)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine] can be compared with other heterocyclic compounds containing sulfur and nitrogen atoms. Similar compounds include:
Thiophene Derivatives: These compounds also contain sulfur and are known for their wide range of biological activities.
Pyrimidine Derivatives: These compounds contain nitrogen and are studied for their antiviral, anticancer, and antimicrobial properties.
Propriétés
Formule moléculaire |
C22H28N2S2 |
|---|---|
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
1-methylsulfanyl-3-(1-methylsulfanyl-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridin-3-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine |
InChI |
InChI=1S/C22H28N2S2/c1-25-21-17-11-7-3-5-9-15(17)13-19(23-21)20-14-16-10-6-4-8-12-18(16)22(24-20)26-2/h13-14H,3-12H2,1-2H3 |
Clé InChI |
WZDYMNLTFJEVQX-UHFFFAOYSA-N |
SMILES |
CSC1=C2CCCCCC2=CC(=N1)C3=NC(=C4CCCCCC4=C3)SC |
SMILES canonique |
CSC1=C2CCCCCC2=CC(=N1)C3=NC(=C4CCCCCC4=C3)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B300265.png)
![N-[2-(4-tert-butylphenoxy)ethyl]-3-phenylacrylamide](/img/structure/B300266.png)
![N-[2-(2-methoxyphenoxy)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B300269.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-methoxy-3-methylbenzamide](/img/structure/B300271.png)

![3-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B300275.png)


![Methyl 2',4',6,6'-tetramethoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B300285.png)

![2',4',6,6'-Tetramethoxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B300288.png)

![2-{[2-(1-pyrrolidinyl)-3,4-dihydro-1-naphthalenyl]imino}malononitrile](/img/structure/B300291.png)
![N'-[1,3-dimethyl-2,6-dioxo-5-(1,2,2-tricyanovinyl)-1,2,3,6-tetrahydro-4-pyrimidinyl]-N,N-dimethylimidoformamide](/img/structure/B300295.png)
